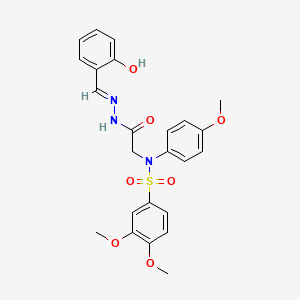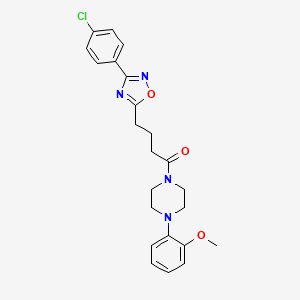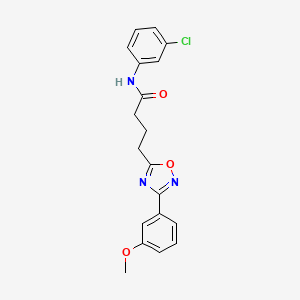
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide” is a complex organic compound. It contains a quinoline group, which is a type of heterocyclic aromatic organic compound. It also has a benzamide group, which is a type of amide derived from benzoic acid. The presence of these functional groups could suggest potential biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the quinoline and benzamide groups, as well as the methoxy groups attached to the benzene ring. These functional groups could influence the compound’s reactivity and potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and melting point.Scientific Research Applications
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its antiviral properties, and it has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. Additionally, this compound has been studied for its antioxidant properties, and it has been shown to scavenge free radicals in vitro.
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have a wide range of biological targets . These include antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
Quinolines are known to inhibit dna synthesis by promoting cleavage of bacterial dna gyrase and type iv topoisomerase, ultimately leading to rapid bacterial death . The mode of action can vary depending on the specific derivative and its targets.
Biochemical Pathways
Quinoline derivatives are known to interact with a variety of biochemical pathways due to their broad spectrum of biological activity . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely depending on their specific chemical structure . These properties significantly impact the bioavailability of the compound.
Result of Action
Given the broad range of biological activities associated with quinoline derivatives, the effects can be diverse, ranging from antimicrobial to anticancer effects .
Action Environment
Factors such as ph, temperature, and presence of other compounds can potentially influence the action of quinoline derivatives .
Advantages and Limitations for Lab Experiments
One of the advantages of using N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide in lab experiments is its potential applications in various fields of scientific research. This compound has been shown to have anticancer, antiviral, and antioxidant properties, making it a promising compound for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some cell lines, indicating that caution should be taken when handling and using this compound.
Future Directions
There are many future directions for research on N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide. One potential direction is to further investigate its anticancer properties and its potential applications in cancer therapy. Another potential direction is to investigate its antiviral properties and its potential applications in the treatment of viral infections. Additionally, further research can be conducted to investigate the mechanism of action of this compound and to identify potential targets for drug development.
Synthesis Methods
N-((2-hydroxyquinolin-3-yl)methyl)-3,4-dimethoxy-N-(p-tolyl)benzamide can be synthesized through a well-established method that involves the reaction of 2-hydroxy-3-methylquinoline with p-tolyl isocyanate and 3,4-dimethoxybenzaldehyde. The reaction is carried out in the presence of a catalyst, and the product is purified through column chromatography. The purity of the synthesized this compound can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
properties
IUPAC Name |
3,4-dimethoxy-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-8-11-21(12-9-17)28(26(30)19-10-13-23(31-2)24(15-19)32-3)16-20-14-18-6-4-5-7-22(18)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJQDYIMUMKYZFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-bromo-N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699003.png)
![3-chloro-N-{5-[(3-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7699020.png)

![N-benzyl-2,5-dichloro-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B7699030.png)




![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)

